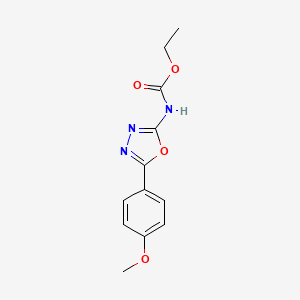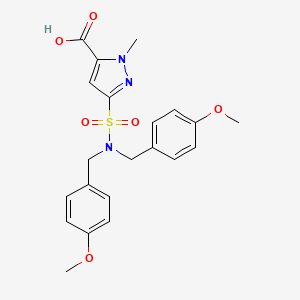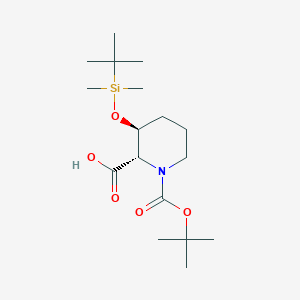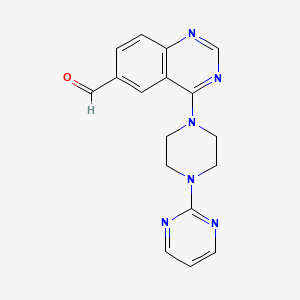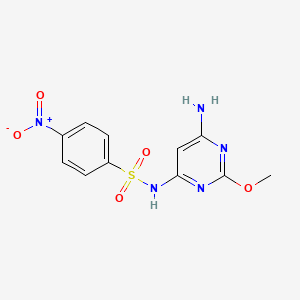
Bis(4-tridecylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-tridecylphenyl)amine: is an organic compound characterized by the presence of two 4-tridecylphenyl groups attached to a central amine group. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tridecylphenyl)amine typically involves the reaction of 4-tridecylphenylamine with appropriate reagents under controlled conditions. One common method is the reductive amination of ketones and aldehydes using ammonia as the nucleophile. This process can be catalyzed by earth-abundant metals such as iron or cobalt .
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. These methods utilize reusable catalysts and sustainable starting materials to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-tridecylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination using ammonia and metal catalysts.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly used.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-tridecylphenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, catalysts, and functional materials
Wirkmechanismus
The mechanism of action of Bis(4-tridecylphenyl)amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Tris(4-ethynylphenyl)amine
- Bis(4-ethynylphenyl)amine
Comparison: Bis(4-tridecylphenyl)amine is unique due to its long alkyl chains, which impart distinct physical and chemical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it suitable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
65235-18-9 |
|---|---|
Molekularformel |
C38H63N |
Molekulargewicht |
533.9 g/mol |
IUPAC-Name |
4-tridecyl-N-(4-tridecylphenyl)aniline |
InChI |
InChI=1S/C38H63N/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-27-31-37(32-28-35)39-38-33-29-36(30-34-38)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-34,39H,3-26H2,1-2H3 |
InChI-Schlüssel |
OHGAQVBWHGSHIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


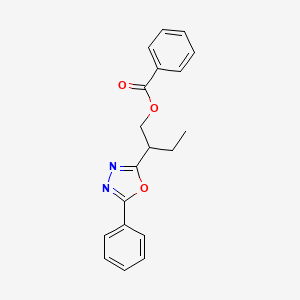
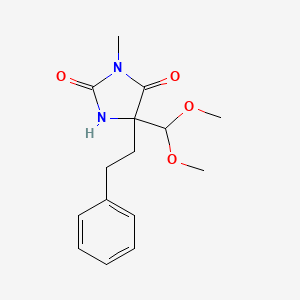
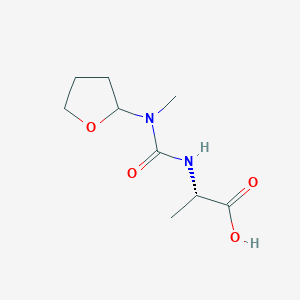


![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
